N-(1H-Indol-4-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine
Description
N-(1H-Indol-4-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine is a secondary amine featuring an indole moiety substituted at the 4-position and a phenyl group bearing a 1,2,4-triazole-methyl substituent. Its molecular formula is C₁₈H₁₇N₅ (molecular weight: 303.37 g/mol), as confirmed by ChemSpider and supplier data . The compound’s structure combines aromatic indole and triazole systems, which are common pharmacophores in medicinal chemistry.
Properties
IUPAC Name |
N-(1H-indol-4-ylmethyl)-4-(1,2,4-triazol-1-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5/c1-2-15(17-8-9-20-18(17)3-1)10-21-16-6-4-14(5-7-16)11-23-13-19-12-22-23/h1-9,12-13,20-21H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZLJUFEIQJTBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CNC3=CC=C(C=C3)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1H-Indol-4-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine is a compound that combines indole and triazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and potential therapeutic effects based on various research findings.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula: C₁₈H₁₈N₄
- Molecular Weight: 306.37 g/mol
Antimicrobial Activity
Research has shown that derivatives of triazole compounds often exhibit significant antimicrobial properties. In a study examining various triazole derivatives, it was found that certain compounds displayed variable growth inhibition against both gram-positive and gram-negative bacterial strains. However, none showed antifungal activity against yeast-like fungi .
Table 1: Antimicrobial Activity of Related Triazole Derivatives
| Compound Name | Gram-positive Activity | Gram-negative Activity | Antifungal Activity |
|---|---|---|---|
| Compound A | Moderate | Strong | None |
| Compound B | Weak | Moderate | None |
| Compound C | Strong | Weak | None |
Anticancer Activity
The indole and triazole structures are also associated with anticancer properties. A study indicated that compounds containing indole and triazole moieties can act as potent antiproliferative agents. For instance, certain derivatives demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values reported at 52 nM and 74 nM respectively .
The mechanism by which these compounds exert their anticancer effects includes:
- Inducing G2/M phase cell cycle arrest.
- Triggering apoptosis in cancer cells.
- Inhibiting tubulin polymerization, which is crucial for mitotic spindle formation during cell division.
Case Studies
Several case studies have highlighted the biological activities of similar compounds:
- Case Study 1: A compound structurally similar to this compound was tested for its ability to induce apoptosis in MCF-7 cells. The results showed significant apoptotic activity confirmed by immunofluorescence staining that indicated tubulin targeting .
- Case Study 2: Another study evaluated the anticancer potential against prostate cancer (PC3) and skin cancer (A375) cell lines. The tested compounds exhibited selective toxicity towards cancer cells while sparing normal cells .
Comparison with Similar Compounds
Structural Analog: Positional Isomer (Indol-5-ylmethyl Derivative)
A closely related analog, N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine (MFCD09972012), differs only in the indole substitution position (5-yl vs. 4-yl) .
- Key Differences :
- Indole Position : The 4-indolyl group may alter π-π stacking interactions in biological targets compared to the 5-indolyl isomer.
- Synthetic Accessibility : Both isomers likely share similar synthetic routes (e.g., reductive amination), but regioselectivity during indole functionalization could affect yields.
- Bioactivity : While neither compound’s activity is detailed, indole positioning influences binding in kinase and antimicrobial targets .
Piperidin-4-amine Derivatives (p97 ATPase Inhibitors)
Compounds like 1-(3-(1H-Indol-2-yl)phenyl)-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)piperidin-4-amine () feature a piperidine core and triazole-ethylamine side chain .
- Structural Contrasts :
- Core Structure : Piperidine vs. benzene backbone in the target compound.
- Triazole Substituent : A 1-methyltriazole-ethyl group vs. a triazole-methylphenyl group.
- Biological Relevance : These derivatives inhibit AAA ATPase p97, suggesting the triazole-indole motif may enhance target engagement. The target compound’s lack of a piperidine ring could reduce steric hindrance in binding pockets.
Triazolyl Phenylthiazole Anti-inflammatory Agents
Compounds such as 4-(4-methoxyphenyl)-N,N-bis((1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine () replace the indole with a thiazole ring .
- Functional Comparison :
- Heterocyclic Core : Thiazole’s electron-rich nature may enhance anti-inflammatory activity via COX-2 inhibition, whereas indole’s hydrophobicity could improve membrane permeability.
- Triazole Role : Both compounds utilize triazoles for hydrogen bonding, but the target’s 1,2,4-triazole (vs. 1,2,3-triazole) may offer distinct tautomeric properties affecting solubility and binding.
Antimicrobial Triazole Derivatives
N-(4-(3-Phenyl-1H-1,2,4-triazol-1-yl)phenyl)benzenesulfonamide () demonstrates strong antifungal activity (85% inhibition against Botrytis cinerea) .
- Activity Insights: Sulfonamide vs. The target’s indole may prioritize hydrophobic interactions. Triazole Positioning: Both compounds use 1,2,4-triazole, but the target’s triazole is methyl-linked, possibly reducing steric hindrance compared to phenyl-linked analogs.
Antifungal Agent PC945
PC945, a triazole-based inhaled antifungal, contains a difluorophenyl-oxolane-triazole structure () .
- Pharmacophore Comparison: Triazole Function: PC945’s triazole inhibits fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme. The target compound’s triazole could share this mechanism but lacks the difluorophenyl group critical for PC945’s potency. Bioavailability: PC945 is optimized for pulmonary delivery; the target’s indole may limit inhalation efficacy due to higher lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
